tert-Butyl (2H-tetrazol-5-ylmethyl)carbamate
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Overview
Description
tert-Butyl (2H-tetrazol-5-ylmethyl)carbamate: is a chemical compound known for its versatile applications in scientific research. It is characterized by its complex structure, which includes a tert-butyl group, a tetrazole ring, and a carbamate functional group. This compound is often used in the synthesis of novel compounds and drug development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2H-tetrazol-5-ylmethyl)carbamate typically involves the reaction of di-tert-butyl dicarbonate or a chloroformate with sodium azide and an aromatic carboxylic acid. This reaction produces the corresponding acyl azide, which undergoes a Curtius rearrangement to form an isocyanate derivative. The isocyanate is then trapped by an alkoxide or an amine to form the aromatic carbamate .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2H-tetrazol-5-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halides and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl (2H-tetrazol-5-ylmethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and novel compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It plays a role in drug development, particularly in the design of new pharmaceuticals with potential therapeutic benefits.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (2H-tetrazol-5-ylmethyl)carbamate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the tetrazole ring.
N-Boc-protected anilines: Compounds used in similar synthetic applications but with different structural features.
Uniqueness: tert-Butyl (2H-tetrazol-5-ylmethyl)carbamate is unique due to its combination of a tert-butyl group, a tetrazole ring, and a carbamate functional group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(2H-tetrazol-5-ylmethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5O2/c1-7(2,3)14-6(13)8-4-5-9-11-12-10-5/h4H2,1-3H3,(H,8,13)(H,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFOPEDXXMVAMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NNN=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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